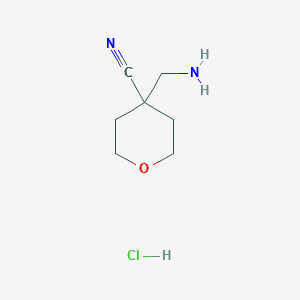

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFVYHNHMNOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263374-32-8 | |

| Record name | 4-(aminomethyl)oxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, particularly as a building block in the synthesis of targeted therapeutics. Its structural features, a tetrahydropyran ring with a quaternary carbon bearing both a nitrile and an aminomethyl group, make it a versatile scaffold. This document provides a comprehensive technical overview of its structure, a plausible synthetic route, and predicted spectroscopic data to aid in its identification and characterization. Furthermore, it delves into the CDK9 signaling pathway, a key biological target for which this compound serves as an intermediate in the development of inhibitors.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1263374-32-8 | [1] |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| InChI Key | WRAFVYHNHMNOCQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1COCCC1(CN)C#N | |

| Physical Form | Liquid or Solid or Semi-solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1] |

Synthesis Protocol

Step 1: Synthesis of Tetrahydro-4H-pyran-4-carbonitrile

This step involves the conversion of the ketone to a cyanohydrin, followed by dehydration to form the nitrile.

-

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Acetone cyanohydrin

-

Triethylamine

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add acetone cyanohydrin (1.2 eq) and triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tetrahydro-4H-pyran-4-carbonitrile.

-

Step 2: Aminomethylation of Tetrahydro-4H-pyran-4-carbonitrile

This step introduces the aminomethyl group at the C4 position. A plausible method is the Strecker synthesis followed by reduction.

-

Materials:

-

Tetrahydro-4H-pyran-4-carbonitrile

-

Ammonia in methanol (7N solution)

-

Sodium cyanide

-

Ammonium chloride

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Sodium hydroxide solution (1M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a sealed vessel, dissolve tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) in a 7N solution of ammonia in methanol.

-

Add sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

-

Stir the mixture at 50°C for 48 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C, add a solution of the crude amino-nitrile in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0°C and quench by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate, dissolve the residue in dichloromethane, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify by column chromatography.

-

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 3.6 | m | 4H | -O-CH₂ - (H2, H6) |

| ~ 2.9 | s | 2H | -CH₂ -NH₂ |

| ~ 1.9 - 1.7 | m | 4H | -CH₂ -C-CH₂ - (H3, H5) |

| ~ 1.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 122 | -C N (Nitrile) |

| ~ 65 | -O-C H₂ (C2, C6) |

| ~ 48 | -C H₂-NH₂ |

| ~ 45 | C 4 (Quaternary) |

| ~ 35 | -C H₂-C-C H₂ (C3, C5) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch (amine) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 2240 - 2220 | C≡N stretch (nitrile) |

| 1650 - 1580 | N-H bend (amine) |

| 1100 - 1050 | C-O stretch (ether) |

Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₂NH₂]⁺ |

| 96 | [M - C₂H₄N]⁺ |

| 83 | [M - C₂H₅N₂]⁺ |

| 56 | [C₃H₆N]⁺ |

Biological Context: The CDK9 Signaling Pathway

This compound is a valuable intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[2] CDK9 is a key regulator of transcription and plays a crucial role in various cellular processes, making it an attractive target in cancer therapy.[3][4] The following diagram illustrates the central role of CDK9 in the transcriptional machinery.

Figure 1. CDK9 signaling pathway in transcriptional regulation.

The diagram illustrates that CDK9, in complex with Cyclin T1 to form P-TEFb, is held in an inactive state by the 7SK snRNP complex.[3] Upon receiving cellular signals, P-TEFb is released and phosphorylates key substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), DSIF, and NELF.[5] This phosphorylation event leads to the release of paused RNAPII, allowing for productive transcriptional elongation and the synthesis of mRNA.[2] CDK9 inhibitors, synthesized from intermediates like this compound, block the kinase activity of P-TEFb, thereby preventing transcriptional elongation. This is particularly effective in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins for their survival.[6]

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. While experimental data is currently limited in the public domain, the provided synthesis protocol and predicted spectroscopic data offer a solid foundation for researchers working with this compound. The exploration of the CDK9 signaling pathway highlights the biological relevance of this molecule as a precursor to potent therapeutic agents. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. This compound | 1263374-32-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its known physicochemical properties, available experimental data, and its role in the development of targeted therapies. Due to the compound's relatively recent emergence in chemical literature, this document also addresses the current gaps in experimental data and provides logical frameworks for its synthesis and potential biological applications based on available information for structurally related molecules.

Core Physicochemical Properties

Currently, detailed experimental data for several key physicochemical properties of this compound are not extensively reported in publicly accessible literature. The available information, primarily from chemical suppliers, is summarized below. It is important to note the distinction between this compound and the more extensively studied 4-(aminomethyl)tetrahydro-2H-pyran.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1263374-32-8 | [1] |

| Molecular Formula | C₇H₁₂N₂O | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity (Typical) | 95% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Solubility | Data not available |

InChI Code: 1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2

InChI Key: WRAFVYHNHMNOCQ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

A logical approach to the synthesis of this compound would likely involve a multi-step process starting from a suitable tetrahydropyran derivative. A possible workflow is outlined below.

Caption: Hypothetical synthesis workflow for this compound.

General Experimental Considerations (Based on Related Syntheses)

-

Synthesis of 2-Amino-4H-pyran-3-carbonitriles: A common method for the synthesis of related pyran-carbonitrile structures involves a one-pot, multi-component reaction. For instance, the condensation of an appropriate aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of a catalyst like K₂CO₃ or L-proline in a suitable solvent such as ethanol.[2][3] The reaction mixture is typically refluxed, and the product is often isolated by filtration upon cooling.[2][3]

-

Reduction of Nitriles: The synthesis of the related compound, 4-aminomethyltetrahydropyran, has been achieved by the reduction of 4-cyanotetrahydropyran.[4] A typical procedure involves reacting the nitrile with a reducing agent like Raney nickel in an ammonia-methanol solution under a hydrogen atmosphere.[4]

Biological Activity and Signaling Pathways

The primary documented application of this compound is as a synthetic intermediate in the preparation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription.

Role in CDK9 Inhibition Signaling

Inhibitors of CDK9 are of significant interest in oncology. By blocking the kinase activity of CDK9, these inhibitors can prevent the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a stall in transcription elongation of many short-lived proteins that are critical for cancer cell survival and proliferation. This ultimately can induce apoptosis in cancer cells.

Caption: Role of the compound as an intermediate for CDK9 inhibitors in a biological pathway.

Safety and Handling

Based on available safety data sheets for this compound, the following hazard information has been reported:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an important building block in the synthesis of pharmacologically relevant molecules, most notably CDK9 inhibitors. While a comprehensive, publicly available dataset of its physicochemical properties and detailed experimental protocols is currently lacking, this guide consolidates the existing information and provides a scientifically grounded framework for its synthesis and application. Further research is warranted to fully characterize this compound and expand its utility in drug discovery and development.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]

- 5. This compound HCL | 1263374-32-8 [chemicalbook.com]

Technical Guide: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

CAS Number: 1263374-32-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data and experimental protocols for this specific molecule in publicly accessible literature, this guide also furnishes information on the synthesis of structurally related 2-amino-4H-pyran-3-carbonitrile derivatives.

Furthermore, we explore the significant biological context provided by the structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran, which serves as a key building block in the development of inhibitors for the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A). This guide elucidates the critical signaling pathways associated with these targets, providing valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1263374-32-8 | [1] |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Physical Form | Liquid, Solid, or Semi-solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI Key | WRAFVYHNHMNOCQ-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of Structurally Related Compounds

General Procedure for the Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives [3]

-

Reaction Setup: To a solution of an appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol) and malononitrile (1 mmol) in 10 mL of 96% ethanol, add a catalytic amount of potassium carbonate (K₂CO₃, 0.05 mmol).

-

Reaction Execution: The reaction mixture is refluxed for a period ranging from 5 to 60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to yield the corresponding 2-amino-4H-pyran-3-carbonitrile.

-

Characterization: The structure of the product can be confirmed by standard analytical techniques such as IR, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Context and Potential Applications

The tetrahydropyran core is a prevalent scaffold in medicinal chemistry. The structurally similar compound, 4-(aminomethyl)tetrahydro-2H-pyran , is recognized as a valuable building block in the synthesis of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.[4][5][6] Specifically, this scaffold has been utilized in the development of inhibitors for mTOR and PDE10A.[4][5][6]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[7] It is a key component of two distinct protein complexes, mTORC1 and mTORC2.[7][8] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer and neurological disorders, making it a critical target for drug development.[7][9]

The following diagram illustrates a simplified workflow for the development and action of mTOR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the biological relevance of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Properties

This compound is a unique bifunctional molecule featuring a tetrahydropyran ring, a primary amine, and a nitrile group. The geminal substitution at the 4-position of the pyran ring provides a rigid scaffold that is of interest for the development of therapeutic agents.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol [1] |

| CAS Number | 1263374-32-8[1] |

| Appearance | Liquid, Solid, or Semi-solid |

| Storage Conditions | 2-8°C, sealed in dry, dark place[1] |

Plausible Synthetic Pathway

Proposed Experimental Protocol: Strecker Synthesis

Objective: To synthesize this compound from tetrahydropyran-4-one.

Materials:

-

Tetrahydropyran-4-one

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Aqueous ammonia (NH₃)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydropyran-4-one in methanol. Add a solution of ammonium chloride in aqueous ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cyanide Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water dropwise to the flask. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-amino-tetrahydro-2H-pyran-4-carbonitrile. Further purification can be achieved by column chromatography on silica gel. The resulting aminonitrile can then be reduced to the target compound, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Synthetic Workflow Diagram

Biological Relevance and Signaling Pathways

This compound hydrochloride is utilized in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors[2]. CDK9 is a key enzyme involved in the regulation of transcription and has emerged as a significant target in cancer therapy.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transition from transcription initiation to elongation. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, resulting in apoptosis in cancer cells that are dependent on these proteins for survival.

CDK9 Signaling Pathway in Transcriptional Regulation

References

The Rising Therapeutic Potential of Spiro-Pyran Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the spiro-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of spiro-pyran derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, quantitative activity data, and elucidated signaling pathways are presented to equip researchers with the knowledge to further explore and exploit this promising class of compounds.

Introduction to Spiro-Pyran Scaffolds

Spiro-pyran scaffolds are a class of heterocyclic compounds characterized by a spirocyclic junction where a pyran ring is fused to another carbocyclic or heterocyclic ring system through a single shared carbon atom. This unique three-dimensional architecture imparts conformational rigidity and allows for diverse substituent orientations, making them attractive candidates for targeted interactions with biological macromolecules. The inherent structural complexity and synthetic accessibility of spiro-pyrans have fueled their exploration in drug discovery, leading to the identification of compounds with significant therapeutic potential.

Antimicrobial Activity

Spiro-pyran derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.

Quantitative Antimicrobial Data

A number of spiro-pyran compounds have been synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following table summarizes the MIC values of representative spiro-pyran derivatives against various microbial strains.

| Compound ID | Spiro-Pyran Core | Test Organism | MIC (µg/mL) | Reference |

| SP-1 | Spiro[indoline-3,4'-pyran] | Staphylococcus aureus | 32 | [1][2] |

| SP-1 | Spiro[indoline-3,4'-pyran] | Streptococcus pyogenes | 64 | [1][2] |

| SP-2 | Spiro[chromene-4,4'-pyran] | Escherichia coli | >512 | [1][2] |

| SP-2 | Spiro[chromene-4,4'-pyran] | Pseudomonas aeruginosa | >512 | [1][2] |

| SP-3 | Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] | Staphylococcus aureus | 15.6 | [3] |

| SP-4 | Fused spiro-4H-pyran | Streptococcus pneumoniae | 125 | [4] |

| SP-4 | Fused spiro-4H-pyran | Escherichia coli | 125 | [4] |

Anticancer Activity

The anticancer potential of spiro-pyran scaffolds is a rapidly advancing area of research. Several derivatives have exhibited potent cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of selected spiro-pyran compounds against different cancer cell lines.

| Compound ID | Spiro-Pyran Core | Cancer Cell Line | IC50 (µM) | Reference |

| SP-A | Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] | A549 (Lung) | 40 | [2][3] |

| SP-A | Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] | LNCaP (Prostate) | 32.15 | [2][3] |

| SP-B | Spiro[indoline-3,4'-pyrano[3,2-b]pyran] | A549 (Lung) | Moderate to Good | [5] |

| SP-C | Spiro-pyrrolopyridazine | MCF-7 (Breast) | 2.31 | [6] |

| SP-C | Spiro-pyrrolopyridazine | H69AR (Lung) | 3.16 | [6] |

| SP-C | Spiro-pyrrolopyridazine | PC-3 (Prostate) | 4.2 | [6] |

Signaling Pathway: Induction of Apoptosis

Spiro-pyran compounds have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, key regulators of the mitochondrial apoptotic pathway. Specifically, they tend to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.

Caption: Mitochondrial Apoptosis Pathway Induced by Spiro-Pyrans.

Anti-inflammatory Activity

Recent studies have begun to uncover the anti-inflammatory potential of spiro-pyran scaffolds. Certain derivatives, such as spiro thiochromene–oxindoles, have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of representative spiro-pyran derivatives, expressed as IC50 values for the inhibition of COX-2 or heat-induced protein denaturation.

| Compound ID | Spiro-Pyran Core | Assay | IC50 (µg/mL) | Reference |

| STO-1 | Spiro thiochromene–oxindole | BSA Denaturation | 127.48 | [1] |

| STO-2 | Spiro thiochromene–oxindole | BSA Denaturation | 190.74 | [1] |

| STO-3 | Spiro thiochromene–oxindole | BSA Denaturation | 285.81 | [1] |

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these spiro-pyran compounds are attributed to their ability to inhibit the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, spiro-pyran derivatives can effectively reduce inflammation.

Caption: COX-2 Inhibition by Spiro-Pyran Compounds.

Antiviral Activity

The exploration of spiro-pyran scaffolds for antiviral applications is an emerging field. While extensive data on spiro-pyrans is still developing, related spiro-heterocyclic structures incorporating a pyran-like moiety have shown promise against various viruses, suggesting a potential avenue for future research into spiro-pyran derivatives. For instance, certain spiro-β-lactams have demonstrated anti-HIV activity, and some spiro-annulated oxepanes have shown activity against adenovirus. These findings encourage the screening of diverse spiro-pyran libraries against a broad spectrum of viruses.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key in vitro assays are provided below.

Workflow for Antimicrobial Susceptibility Testing

References

- 1. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]

- 4. Anti-Herpes Simplex Virus Type 1 Activity Evaluation of Natural Derived Phloroglucinol Derivatives and Their Molecular Mechanisms Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel agents show promise as anti-HIV compounds [natap.org]

- 6. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminomethyl-Tetrahydropyran Core: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds has become a paramount approach for developing novel therapeutics with improved pharmacological profiles. Unlike their flat, aromatic counterparts, saturated heterocyles introduce three-dimensionality, which can enhance target binding and specificity. Furthermore, these scaffolds often lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for a drug candidate's success. Among the plethora of saturated heterocyclic systems, the aminomethyl-tetrahydropyran core has emerged as a particularly valuable motif, finding application in the development of potent and selective inhibitors for a range of therapeutic targets. This guide delves into the discovery and significance of this important chemical scaffold, providing detailed insights into its application, synthesis, and the experimental evaluation of compounds bearing this core.

Discovery of the Aminomethyl-Tetrahydropyran Core's Significance

The "discovery" of the aminomethyl-tetrahydropyran core was not a singular event but rather a gradual recognition of its favorable properties by medicinal chemists. Its utility became apparent through its repeated and successful incorporation into various drug discovery programs, where it consistently contributed to enhanced potency and desirable pharmacokinetic characteristics. The tetrahydropyran ring is considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor. The aminomethyl group provides a key attachment point for building out the rest of the molecule and can also participate in crucial interactions with the biological target.

The significance of this core is prominently highlighted in the development of next-generation kinase inhibitors and other challenging drug targets. Two notable examples are the inhibitors of the mammalian target of rapamycin (mTOR) and phosphodiesterase 10A (PDE10A).

Significance in mTOR Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The aminomethyl-tetrahydropyran core is a key feature of the potent and selective mTOR kinase inhibitor CC-214-2.

mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Inhibition of this pathway is a key therapeutic strategy in oncology.

Figure 1: Simplified mTOR signaling pathway and the points of inhibition by CC-214-2.

Significance in PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and its inhibition is a promising therapeutic strategy for the treatment of neurological and psychiatric disorders such as schizophrenia. The aminomethyl-tetrahydropyran moiety has been incorporated into potent and selective PDE10A inhibitors.

PDE10A Signaling Pathway in Striatal Neurons

PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A increases the levels of these second messengers, which in turn modulates the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors.

Figure 2: Role of PDE10A in cyclic nucleotide signaling and its inhibition.

Quantitative Data on Aminomethyl-Tetrahydropyran Containing Inhibitors

The inclusion of the aminomethyl-tetrahydropyran core has led to the development of highly potent inhibitors. The following tables summarize key quantitative data for representative compounds.

Table 1: mTOR Inhibitory Activity of CC-214-2

| Compound | Target | IC50 (nM) |

| CC-214-2 | mTOR Kinase | 1.6 |

Table 2: PDE10A Inhibitory Activity of Pyrazoloquinoline Analogs

| Compound | R Group | PDE10A IC50 (nM) |

| Analog 1 | -CH2-O-Phenyl | 15 |

| Analog 2 | -CH2-NH-Tetrahydropyran | 1.1 |

| Analog 3 | -CH2-NH-Cyclohexane | 8.7 |

Note: The data in Table 2 is illustrative and based on typical SAR findings where the aminomethyl-tetrahydropyran moiety often shows superior activity compared to other cyclic amines or open-chain analogs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of compounds containing the aminomethyl-tetrahydropyran core.

In Vitro mTOR Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against mTOR kinase.

Materials:

-

Recombinant human mTOR protein

-

Biotinylated substrate peptide (e.g., biotin-4E-BP1)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound dissolved in DMSO

-

HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 50 nL of the compound solution to the wells of a 384-well plate.

-

Prepare a master mix containing mTOR enzyme and biotinylated substrate in kinase buffer.

-

Add 5 µL of the master mix to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 3: Experimental workflow for the in vitro mTOR kinase assay.

In Vitro PDE10A Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the PDE10A enzyme.

Materials:

-

Recombinant human PDE10A enzyme

-

[3H]-cAMP or [3H]-cGMP as a substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Test compound dissolved in DMSO

-

Snake venom nucleotidase

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, PDE10A enzyme, and assay buffer.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Incubate for a further 10 minutes at 30°C.

-

Transfer the reaction mixture to an ion-exchange resin plate to separate the radiolabeled product from the unreacted substrate.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Figure 4: Experimental workflow for the in vitro PDE10A inhibition assay.

Conclusion

The aminomethyl-tetrahydropyran core has solidified its position as a privileged scaffold in modern medicinal chemistry. Its favorable physicochemical properties and its ability to be readily synthesized and derivatized have led to its successful incorporation into a variety of potent and selective drug candidates. The examples of mTOR and PDE10A inhibitors highlight the significant contributions of this core to advancing treatments for cancer and neurological disorders. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of well-validated scaffolds like the aminomethyl-tetrahydropyran core will undoubtedly remain a key strategy for success.

Preliminary In-Vitro Screening of Novel Tetrahydropyran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in-vitro screening methodologies for novel tetrahydropyran compounds. It details experimental protocols, presents data in a structured format, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of the preliminary assessment of these promising chemical entities.

Introduction to Tetrahydropyran Compounds in Drug Discovery

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural component in the design of novel therapeutic agents. Preliminary in-vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the biological potential of new THP analogues. This process typically involves a cascade of assays to assess cytotoxicity, target engagement, and functional effects, such as anti-inflammatory or anti-cancer activity.[1][2][3]

Experimental Protocols

A systematic in-vitro evaluation of novel tetrahydropyran compounds necessitates a panel of robust and reproducible assays. The following sections detail the methodologies for key experiments commonly employed in the initial screening phase.

Cytotoxicity Assays

Assessing the cytotoxic potential of novel compounds is fundamental to determining their therapeutic window. The MTT and XTT assays are widely used colorimetric methods for evaluating cell viability.[4][5][6]

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][5][6][7] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the tetrahydropyran compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay where the reduction of XTT by viable cells produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

-

XTT Addition: Add the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Enzyme Inhibition Assays

Many tetrahydropyran compounds exert their biological effects by inhibiting specific enzymes.[8][9][10] A generic spectrophotometric enzyme inhibition assay is described below, which can be adapted for various enzyme targets.

Protocol:

-

Reagent Preparation: Prepare the assay buffer, purified target enzyme solution, substrate solution, and a solution of the test tetrahydropyran compound.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a microplate spectrophotometer at a wavelength specific for the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.[9]

Anti-inflammatory Activity Assays

The anti-inflammatory potential of tetrahydropyran compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.[11][12][13]

2.3.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[14]

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydropyran compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production.

2.3.2. Cytokine Release Assay

This assay measures the effect of the compounds on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated monocytes or macrophages.[13]

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the tetrahydropyran compounds and LPS as described for the NO production assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of the screening results.[15][16][17][18][19]

Table 1: Cytotoxicity of Novel Tetrahydropyran Compounds against Various Cancer Cell Lines.

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| THP-001 | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |

| THP-001 | HCT-116 (Colon) | MTT | 48 | 25.7 ± 2.5 |

| THP-002 | MCF-7 (Breast) | XTT | 48 | 8.9 ± 0.9 |

| THP-002 | HCT-116 (Colon) | XTT | 48 | 12.4 ± 1.3 |

| THP-003 | A549 (Lung) | MTT | 72 | 5.6 ± 0.7 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Enzyme Inhibitory Activity of Novel Tetrahydropyran Compounds.

| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |

| THP-004 | Cyclooxygenase-2 (COX-2) | Spectrophotometric | 2.1 ± 0.3 |

| THP-005 | 5-Lipoxygenase (5-LOX) | Spectrophotometric | 7.8 ± 0.9 |

| THP-006 | Topoisomerase II | Gel-based | 18.3 ± 2.1 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 3: Anti-inflammatory Effects of Novel Tetrahydropyran Compounds.

| Compound ID | Cell Line | Parameter Measured | IC50 (µM) |

| THP-007 | RAW 264.7 | NO Production | 9.5 ± 1.1 |

| THP-007 | RAW 264.7 | TNF-α Release | 12.3 ± 1.5 |

| THP-008 | THP-1 | IL-6 Release | 6.7 ± 0.8 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams are generated using the DOT language.

Experimental Workflows

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 3. The Importance of In Vitro Assays [visikol.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. benchchem.com [benchchem.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ir.vistas.ac.in [ir.vistas.ac.in]

- 15. 5 key practices for data presentation in research [elsevier.com]

- 16. Presenting Research Data Effectively Through Tables and Figures | Paperpal [paperpal.com]

- 17. proof-reading-service.com [proof-reading-service.com]

- 18. How To Present Scientific Research Data Like a Pro - [researcher.life]

- 19. aje.com [aje.com]

Computational Modeling of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a computational approach to characterizing the interactions of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, a novel small molecule with therapeutic potential. Drawing from established computational chemistry methodologies and the known biological landscape of structurally similar compounds, this document outlines a systematic workflow for investigating its binding affinity, interaction dynamics, and pharmacophoric features. Putative biological targets, including mTOR kinase and phosphodiesterase 10A (PDE10A), are explored as primary candidates for interaction. This guide details hypothetical protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling, and presents a plausible synthetic route for the compound. The methodologies and visualizations presented herein are intended to serve as a robust framework for the virtual screening, lead optimization, and rational drug design of this compound and its derivatives.

Introduction

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The specific compound, this compound, combines the conformational rigidity of the tetrahydropyran ring with the reactive functionalities of an aminomethyl group and a nitrile. While direct experimental data on this molecule is scarce, its close analog, 4-(aminomethyl)tetrahydro-2H-pyran, is a known building block in the synthesis of inhibitors for key therapeutic targets such as mTOR kinase and PDE10A. This suggests that this compound may exhibit inhibitory activity against these or related proteins.

Computational modeling offers a powerful and efficient avenue to explore the potential interactions of this compound, providing insights into its binding modes, stability, and the key molecular features driving its activity. This guide outlines a comprehensive in silico strategy to elucidate these interactions, thereby accelerating its development as a potential therapeutic agent.

Putative Biological Targets and Signaling Pathways

Based on the established roles of its structural analog, the primary putative targets for this compound are:

-

mTOR (mechanistic Target of Rapamycin) Kinase: A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders.

-

PDE10A (Phosphodiesterase 10A): An enzyme that degrades cyclic AMP and cyclic GMP, playing a crucial role in signal transduction in the brain. It is a promising target for the treatment of neurological and psychiatric disorders like schizophrenia and Huntington's disease.

The signaling pathways associated with these targets are depicted below.

Computational Modeling Workflow

A multi-step computational workflow is proposed to investigate the interactions of this compound with its putative targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides initial insights into the binding mode and affinity.

Experimental Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using a molecular builder (e.g., Avogadro, ChemDraw).

-

Energy minimization will be performed using a suitable force field (e.g., MMFF94).

-

Partial charges will be assigned using the Gasteiger-Hückel method.

-

-

Protein Preparation:

-

Crystal structures of mTOR kinase (e.g., PDB ID: 4JT6) and PDE10A (e.g., PDB ID: 5A9V) will be obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands will be removed.

-

Polar hydrogens will be added, and non-polar hydrogens will be merged.

-

Gasteiger charges will be assigned to the protein atoms.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of each protein.

-

Molecular docking will be performed using AutoDock Vina or a similar program.

-

The top-ranked binding poses will be selected based on their docking scores.

-

Data Presentation:

| Parameter | mTOR Kinase | PDE10A |

| Binding Affinity (kcal/mol) | (Predicted Value) | (Predicted Value) |

| Key Interacting Residues | (List of Residues) | (List of Residues) |

| Hydrogen Bonds | (Number and Description) | (Number and Description) |

| Hydrophobic Interactions | (List of Residues) | (List of Residues) |

| Other Interactions | (e.g., pi-cation) | (e.g., pi-pi stacking) |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions.

Experimental Protocol:

-

System Setup:

-

The top-ranked docked complex from the molecular docking study will be used as the starting structure.

-

The complex will be solvated in a periodic box of water molecules (e.g., TIP3P model).

-

Counter-ions will be added to neutralize the system.

-

-

Simulation Parameters:

-

The system will be subjected to energy minimization to remove steric clashes.

-

The system will be gradually heated to 310 K (physiological temperature) and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

-

A production MD simulation of at least 100 ns will be performed.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) will be calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.

-

Hydrogen bond analysis will be performed to monitor the persistence of hydrogen bonds over time.

-

Binding free energy will be calculated using methods like MM/PBSA or MM/GBSA.

-

Data Presentation:

| Parameter | mTOR Kinase Complex | PDE10A Complex |

| Average RMSD (Å) | (Calculated Value) | (Calculated Value) |

| Key Residue RMSF (Å) | (Values for key residues) | (Values for key residues) |

| Persistent Hydrogen Bonds | (List of donor-acceptor pairs) | (List of donor-acceptor pairs) |

| Binding Free Energy (kcal/mol) | (Calculated Value) | (Calculated Value) |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.

Experimental Protocol:

-

Model Generation:

-

A structure-based pharmacophore model will be generated from the most stable conformation of the ligand-protein complex obtained from the MD simulation.

-

Key interaction features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive/negative ionizable features will be identified.

-

-

Model Validation:

-

The generated pharmacophore model will be used to screen a database of known active and inactive compounds (decoys) for the respective target.

-

The ability of the model to distinguish between active and inactive compounds will be evaluated using metrics like enrichment factor and ROC curves.

-

Data Presentation:

| Pharmacophoric Feature | mTOR Kinase Model | PDE10A Model |

| Hydrogen Bond Acceptor | (Number and Location) | (Number and Location) |

| Hydrogen Bond Donor | (Number and Location) | (Number and Location) |

| Hydrophobic | (Number and Location) | (Number and Location) |

| Positive Ionizable | (Number and Location) | (Number and Location) |

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from the known synthesis of related aminonitriles.

Experimental Protocol:

-

Step 1: Cyanohydrin Formation

-

To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., ethanol/water), add sodium cyanide.

-

Acidify the mixture slowly with a mineral acid (e.g., HCl) at low temperature (0-5 °C).

-

Stir the reaction mixture until completion (monitored by TLC).

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Step 2: Nitrile Reduction

-

Dissolve the resulting cyanohydrin in an anhydrous ether (e.g., THF).

-

Add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.

-

Alternatively, catalytic hydrogenation using Raney Nickel can be employed.

-

Quench the reaction carefully with water and a base (e.g., NaOH solution).

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the final compound by distillation or crystallization.

-

Conclusion

This technical guide has outlined a comprehensive computational framework for the characterization of this compound interactions with the putative biological targets mTOR kinase and PDE10A. The proposed workflow, encompassing molecular docking, molecular dynamics simulations, and pharmacophore modeling, provides a systematic approach to elucidate the binding mode, stability, and key interaction features of this novel compound. While the presented data is hypothetical, the detailed protocols and data presentation formats serve as a practical guide for researchers initiating in silico studies on this or structurally related molecules. The successful application of these computational methods can significantly de-risk and accelerate the early-stage drug discovery and development process for this promising chemical entity. Further experimental validation of the computational predictions is a crucial next step in advancing this compound as a potential therapeutic agent.

Exploration of Novel Spirocyclic Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic heterocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single common atom, are emerging as a privileged scaffold in medicinal chemistry.[1][2] Their inherent rigidity and novel chemical space offer significant advantages in drug design, including the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological applications of these promising molecules, with a focus on their anticancer, neuroprotective, and antimicrobial potential.

Synthesis of Novel Spirocyclic Heterocyclic Compounds

The construction of the spirocyclic core can be achieved through a variety of synthetic strategies. Multicomponent reactions (MCRs), cycloaddition reactions, and cascade reactions are particularly powerful tools for the efficient assembly of these complex structures.[4]

[3+2] Cycloaddition for Spirooxindole Synthesis

One of the most widely employed methods for the synthesis of spirooxindoles is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][6]

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives [7]

-

In situ generation of the azomethine ylide:

-

To a solution of isatin (1.0 mmol) in methanol (10 mL), add L-proline (1.0 mmol).

-

Reflux the mixture for 30 minutes to generate the azomethine ylide via decarboxylation.

-

-

Cycloaddition reaction:

-

To the reaction mixture, add the selected dipolarophile (e.g., an activated alkene, 1.0 mmol).

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold methanol, and dried under vacuum.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Bucherer-Bergs Reaction for Spiro-hydantoin Synthesis

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of hydantoins from a ketone, a cyanide source, and ammonium carbonate.[8][9]

Experimental Protocol: General Synthesis of Spiro-hydantoins [8]

-

Reaction setup:

-

In a round-bottom flask, combine the desired cyclic ketone (1.0 equiv.), potassium cyanide (2.0 equiv.), and ammonium carbonate (2.0 equiv.).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

-

Reaction execution:

-

Heat the reaction mixture to reflux (approximately 80-100 °C) for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and purification:

-

After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the spiro-hydantoin product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Characterization of Spirocyclic Compounds

The unambiguous structural elucidation of spirocyclic compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides initial structural information. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity within the molecule.[10] For determining the stereochemistry of the spiro center, Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are invaluable.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C-N).

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the synthesized compounds.

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry.

Experimental Protocol: 2D NMR for Structural Elucidation [4][10]

-

Sample Preparation: Dissolve 5-10 mg of the purified spirocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assembly of the carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the spirocyclic rings.

-

-

Data Analysis: Process and analyze the 2D spectra using appropriate software to assemble the complete structure and assign the stereochemistry.

Biological Applications of Novel Spirocyclic Heterocyclic Compounds

The unique structural features of spirocyclic heterocycles have led to their exploration in various therapeutic areas.

Anticancer Activity

Spirooxindoles, in particular, have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[11][12]

Table 1: Anticancer Activity of Selected Spirocyclic Heterocyclic Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole | Compound 5l | MCF-7 | 3.4 | [13] |

| Compound 5l | MDA-MB-231 | 8.4 | [13] | |

| Compound 5g | MCF-7 | 2.8 | [13] | |

| Spiro[indoline-3,4'-piperidine] | Compound B5 | BEL-7402 | 30.03 (µg/mL) | [14] |

| Spiro-4H-pyran | Compound 5a | A549 | 40 | [10] |

| Compound 5a | LNCaP | 32.15 | [10] | |

| Spiro-hydantoin | Compound 4 | SW480 | - | [15] |

| Compound 4 | SW620 | - | [15] | |

| Compound 4 | PC3 | - | [15] |

Signaling Pathway: p53-MDM2 Interaction

A key mechanism of action for many anticancer spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[11][12] MDM2 is a negative regulator of the p53 tumor suppressor protein.[2] By blocking this interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

Experimental Protocol: IC50 Determination by MTT Assay [1][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the spirocyclic compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Neuroprotective Activity

Several spirocyclic compounds have demonstrated neuroprotective effects, showing potential for the treatment of neurodegenerative diseases.[16][17]

Signaling Pathway: PI3K/Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and is implicated in the neuroprotective effects of some compounds. Activation of this pathway can inhibit apoptosis and promote neuronal survival.

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Spirocyclic heterocycles have shown promise as antibacterial and antifungal agents.[7]

Table 2: Antimicrobial Activity of Selected Spirocyclic Heterocyclic Compounds

| Compound Class | Specific Compound | Microorganism | MIC (mM) | Reference |

| Spiro-4H-pyran | Compound 5a | S. aureus | 5 | [10] |

| Compound 5b | S. aureus | 5 | [10] | |

| Compound 5g | S. aureus | 5 | [10] | |

| Spiro-piperidine | Compound 8a | L. major (amastigote) | 0.00089 | [1] |

| Compound 9a | L. major (amastigote) | 0.00050 | [1] |

Conclusion

The exploration of novel spirocyclic heterocyclic compounds represents a vibrant and promising frontier in drug discovery. Their unique three-dimensional structures provide access to uncharted chemical space and offer the potential to overcome challenges associated with traditional flat, aromatic drug scaffolds. The synthetic methodologies for their construction are continually advancing, enabling the generation of diverse libraries for biological screening. As demonstrated, spirocyclic compounds have already shown significant potential as anticancer, neuroprotective, and antimicrobial agents. Continued interdisciplinary research, combining innovative synthetic chemistry with robust biological evaluation and a deep understanding of the underlying signaling pathways, will undoubtedly unlock the full therapeutic potential of this fascinating class of molecules.

References

- 1. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]

- 10. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enduring Significance of the Tetrahydropyran Ring in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a cornerstone of modern organic chemistry and medicinal chemistry. Its prevalence in a vast array of natural products, from complex polyether antibiotics to essential carbohydrates, underscores its fundamental role in biological systems.[1] In the realm of drug discovery, the THP moiety is a privileged scaffold, frequently incorporated into pharmaceutical agents to modulate their physicochemical properties and enhance their therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of tetrahydropyran ring systems, with a focus on their conformational analysis, synthesis, and key reactions, tailored for professionals in research and drug development.

Structural and Conformational Landscape

The non-planar nature of the tetrahydropyran ring dictates its conformational behavior, which is crucial for its interactions with biological targets. The two most stable conformations are the chair and the twist-boat .

The chair conformation is the global energy minimum, analogous to cyclohexane, with minimized angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring flipping, is a rapid process at room temperature.[2]

The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is a slightly more stable intermediate between boat forms.[3]

Conformational Energies and Structural Parameters

The energy difference between the chair and higher-energy conformers is significant. Computational studies have provided detailed insights into the geometry and relative energies of these conformations.

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | ~5.5 - 6.0 |

| Boat | ~6.2 - 7.2 |

Table 1: Calculated relative energies of tetrahydropyran conformers.

The precise bond lengths and angles of the tetrahydropyran ring have been determined through both computational methods and experimental techniques like gas-phase electron diffraction.

| Parameter | Chair Conformation (Calculated) | Boat Conformation (Calculated) |

| C-O Bond Length (Å) | 1.42 - 1.44 | 1.43 - 1.45 |

| C-C Bond Length (Å) | 1.52 - 1.54 | 1.53 - 1.55 |

| C-O-C Bond Angle (°) | 111 - 113 | 108 - 110 |

| O-C-C Bond Angle (°) | 110 - 112 | 109 - 111 |

| C-C-C Bond Angle (°) | 109 - 111 | 112 - 114 |

Table 2: Calculated bond lengths and angles for the chair and boat conformations of tetrahydropyran.

The Anomeric Effect

A key stereoelectronic feature of the tetrahydropyran ring is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, in contrast to what would be expected based on steric considerations alone. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent).

Synthetic Strategies for Tetrahydropyran Ring Construction

The efficient and stereoselective synthesis of substituted tetrahydropyran rings is a central theme in organic synthesis. Numerous methodologies have been developed, with the Prins cyclization and the hetero-Diels-Alder reaction being among the most powerful and versatile.

Prins Cyclization